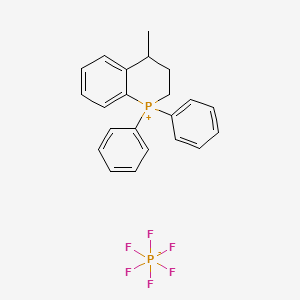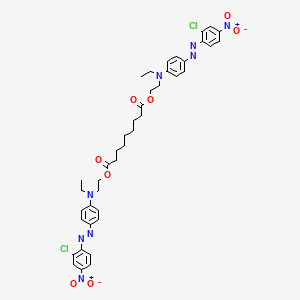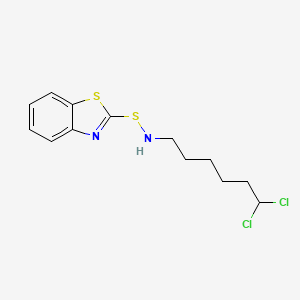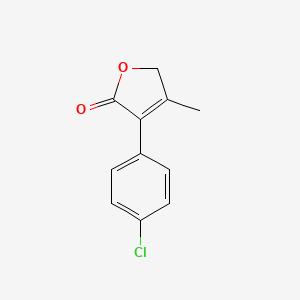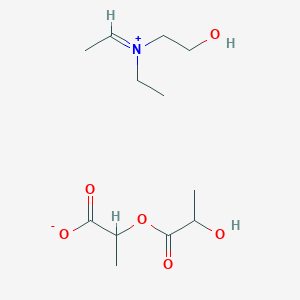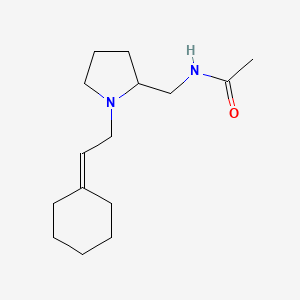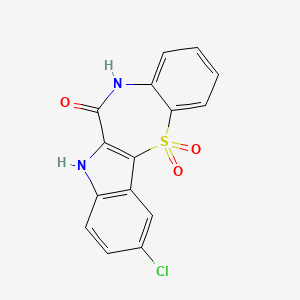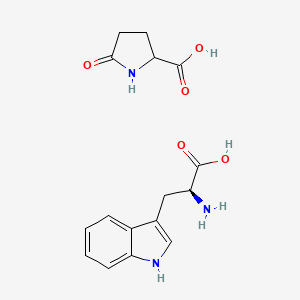![molecular formula C21H19N3O2 B12675616 2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate CAS No. 84255-12-9](/img/structure/B12675616.png)
2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.4 g/mol It is known for its unique structure, which includes a dicyanovinyl group attached to a phenyl ring, further connected to an ethylamino group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate typically involves the reaction of 4-(2,2-dicyanovinyl)phenyl ethylamine with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates or amines.
Aplicaciones Científicas De Investigación
2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate involves its interaction with specific molecular targets. The dicyanovinyl group can participate in electron transfer reactions, while the benzoate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[4-(2,2-Dicyanovinyl)phenyl]methylamino]ethyl benzoate
- 2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]methyl benzoate
- 2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl acetate
Uniqueness
The presence of both the dicyanovinyl and benzoate ester groups allows for versatile chemical modifications and interactions .
Propiedades
Número CAS |
84255-12-9 |
|---|---|
Fórmula molecular |
C21H19N3O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-[4-(2,2-dicyanoethenyl)-N-ethylanilino]ethyl benzoate |
InChI |
InChI=1S/C21H19N3O2/c1-2-24(12-13-26-21(25)19-6-4-3-5-7-19)20-10-8-17(9-11-20)14-18(15-22)16-23/h3-11,14H,2,12-13H2,1H3 |
Clave InChI |
PMUMOWURAMVFIJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


